2-[5-amino-3-(1H-pyrazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol
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Overview
Description
2-[5-amino-3-(1H-pyrazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often include solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid (p-TSA) or sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of microwave irradiation has been reported to enhance reaction rates and yields . Additionally, large-scale production may employ continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-3-(1H-pyrazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives.
Scientific Research Applications
2-[5-amino-3-(1H-pyrazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2-[5-amino-3-(1H-pyrazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in signal transduction pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-amino-1-phenylpyrazole: Another pyrazole derivative with similar biological activities.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: A compound with comparable applications in medicinal chemistry.
Uniqueness
2-[5-amino-3-(1H-pyrazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and interact with various biological targets makes it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C8H11N5O |
---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
2-[5-amino-3-(1H-pyrazol-4-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C8H11N5O/c9-8-3-7(6-4-10-11-5-6)12-13(8)1-2-14/h3-5,14H,1-2,9H2,(H,10,11) |
InChI Key |
WRXHAUOVLSGGFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1C2=CNN=C2)CCO)N |
Origin of Product |
United States |
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